molecular formula C25H24N4O3 B2509871 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1326920-06-2

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2509871
CAS No.: 1326920-06-2
M. Wt: 428.492
InChI Key: AORAYZSUZJFCOR-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole ring conjugated to a 3-methylphenyl group, a dihydropyridin-2-one moiety, and an N-(4-isopropylphenyl)acetamide side chain.

Synthesis:
The compound is synthesized via multi-step reactions, likely involving:

  • Cyclocondensation of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with aminopyridinone intermediates.
  • Acetamide coupling using pyridine and zeolite catalysts under reflux, a method validated for structurally related hydroxyacetamide derivatives .

Properties

IUPAC Name

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16(2)18-7-10-21(11-8-18)26-22(30)15-29-14-20(9-12-23(29)31)25-27-24(28-32-25)19-6-4-5-17(3)13-19/h4-14,16H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORAYZSUZJFCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the dihydropyridine ring, and the final coupling to form the acetamide derivative. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Case Studies and Findings

  • Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazoles demonstrate significant anticancer activity. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer-derived cells .
  • Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and evaluated their activity against eight cancer cell lines. Some compounds showed higher potency compared to established chemotherapeutics like 5-fluorouracil .
  • Abd El Hameid et al. developed novel oxadiazole derivatives that exhibited IC50 values as low as 0.19 µM against MCF-7 breast cancer cells, indicating their potential as effective anticancer agents .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other biological activities:

Anti-inflammatory Effects

Research suggests that oxadiazole derivatives can possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation.

Antimicrobial Properties

Some studies have indicated that compounds containing the oxadiazole ring may also demonstrate antimicrobial activity against various pathogens. This expands their potential therapeutic applications beyond oncology.

Summary of Research Findings

StudyCompoundActivityIC50 Value
Maftei et al.1,2,4-Oxadiazole derivativeAnticancer~92.4 µM
Kucukoglu et al.Schiff bases with oxadiazoleAnticancerHigher than 5-FU
Abd El Hameid et al.Novel oxadiazole derivativesAnticancer0.19 µM

Mechanism of Action

The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its potential therapeutic applications.

Comparison with Similar Compounds

A. 1,2,4-Oxadiazole-Containing Derivatives

  • Target Compound vs. Compound 60: Both incorporate 1,2,4-oxadiazole, a bioisostere for ester or amide groups, enhancing metabolic stability .

B. Acetamide Derivatives

  • Target Compound vs. Acetamides 3.1–3.21 : The target’s 4-isopropylphenyl group contrasts with the anti-exudative furan-triazole analogs . Isopropylphenyl enhances steric bulk, possibly reducing solubility but extending half-life in vivo.

C. Dihydropyridinone vs. Oxazolone Moieties

  • The target’s dihydropyridin-2-one core may offer improved hydrogen-bonding capacity compared to FP1-12’s 1,3-oxazol-5(4H)-one, influencing kinase inhibition profiles .

Bioactivity and Pharmacological Profiles

  • Antiproliferative Activity: FP1-12 derivatives show IC₅₀ values of 2–10 μM against HeLa cells . The target compound’s dihydropyridinone-oxadiazole hybrid structure may enhance potency by dual-targeting kinases and oxidative stress pathways.
  • Anti-inflammatory Potential: Acetamides 3.1–3.21 reduce edema by 40–60% at 10 mg/kg, rivaling diclofenac . The target’s isopropylphenyl group may improve COX-2 selectivity, though experimental validation is needed.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • Oxadiazole rings enhance metabolic stability but require electron-withdrawing substituents (e.g., 3-methylphenyl) for optimal activity .
    • Acetamide N-aryl groups dictate solubility-bioavailability trade-offs; bulky substituents (e.g., isopropylphenyl) favor prolonged half-life .
  • Lumping Strategy Relevance : Compounds with shared cores (e.g., oxadiazole, acetamide) may be grouped for predictive modeling, though the target’s unique substituents necessitate individualized pharmacokinetic studies .

Biological Activity

The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Dihydropyridine moiety : Often associated with calcium channel blocking activity and has implications in cardiovascular health.

The molecular formula of the compound is C25H29N5O3C_{25}H_{29}N_{5}O_{3} with a molecular weight of approximately 447.5 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (breast)0.65Induction of apoptosis via p53 pathway
HeLa (cervical)2.41Cell cycle arrest at G0-G1 phase
PANC-1 (pancreatic)1.50Inhibition of DNA replication

These findings suggest that the compound may induce apoptosis through mechanisms involving p53 activation and caspase-3 cleavage, similar to known chemotherapeutic agents like Tamoxifen .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate moderate antibacterial effects against various strains:

Bacterial StrainMIC (µg/mL)
E. coli93.7
S. aureus46.9

These results suggest that the oxadiazole ring may contribute to its antimicrobial properties, as seen in other derivatives .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between the compound and its biological targets. The compound showed strong binding affinity towards several targets involved in cancer progression and microbial resistance:

  • Target Proteins : p53, HDACs
  • Docking Scores : Ranged from -6.4 to -9.2 kcal/mol, indicating favorable interactions with target proteins .

Case Studies

A case study involving the use of this compound in a therapeutic setting demonstrated promising results in a xenograft model of breast cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential for further development as an anticancer therapy .

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